-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, also known as isomethyl-α-ionone, is primarily used as an analytical reference standard in scientific research.
It serves as a benchmark for the identification and quantification of the same compound in various samples. Researchers employ 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one to:
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, also known as β-ionone, is an organic compound with the molecular formula C13H20O and a molecular weight of 192.2973 g/mol. This compound features a unique structure characterized by a butenone moiety and a cyclohexene ring, which contributes to its distinctive properties and applications. It is classified under the category of sesquiterpenoids, which are known for their complex structures and biological activities .
These reactions highlight its versatility in synthetic organic chemistry .
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one exhibits notable biological activities. It has been studied for its potential as:
The synthesis of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one can be achieved through several methods:
These methods underline the compound's relevance in both synthetic and natural product chemistry .
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one finds applications in several fields:
Studies on the interactions of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one with biological systems have revealed insights into its mechanisms of action:
Several compounds share structural similarities with 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
α-Ionone | Ketone with cyclohexene | Slightly different structure leading to distinct aroma profiles. |
3-Methylbutanoylacetone | Ketone | Lacks cyclohexene ring; used in flavoring. |
4-(2,6,6-trimethylcyclohexenyl)-butan-2-one | Related unsaturated ketone | Similar reactivity but different applications. |
These compounds illustrate the diversity within this class of organic molecules while highlighting the unique characteristics of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one that make it particularly valuable in various industries .
The ionone family traces its origins to 1896, when researchers serendipitously synthesized α-ionone during attempts to isolate irones from orris butter. The discovery of α-isomethylionone emerged later as a byproduct of ionone synthesis optimization. Early 20th-century perfumers, including Edmond Roudnitska, recognized its olfactory potential, leading to its commercialization under trade names like Isoraldeine 95®. Its structural elucidation was achieved through advancements in spectroscopy and chromatography in the 1960s.
α-Isomethylionone is classified under two overlapping categories:
The ionone family includes α-, β-, and γ-isomers, differentiated by double-bond positions. α-Isomethylionone diverges through a methyl substitution at the cyclohexenyl ring, enhancing its stability and altering its scent profile compared to α-ionone.
α-Isomethylionone exhibits geometric isomerism due to its exocyclic double bond (C3=C4). The E-configuration predominates in commercial samples, as confirmed by NMR and X-ray crystallography. Nomenclature has evolved to reflect IUPAC guidelines, with its current name emphasizing the methyl group at C3 and the cyclohexenyl substituent.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, commonly known as beta-ionone, represents a crucial apocarotenoid compound produced through the oxidative cleavage of carotenoid precursors [6]. The biosynthetic pathway originates from the carotenoid biosynthesis cascade, which begins with isopentenyl diphosphate produced via the plastid-specific methylerythritol phosphate pathway [27]. The enzyme phytoene synthase catalyzes the formation of phytoene from two molecules of geranylgeranyl diphosphate, establishing the foundation for subsequent carotenoid production [27].
The pathway proceeds through desaturation by phytoene desaturase and zeta-carotene desaturase, followed by isomerization and cyclization reactions that yield alpha-carotene and beta-carotene [27]. Beta-carotene serves as the direct precursor for beta-ionone formation through specific oxidative cleavage at the 9,10 and 9',10' double bond positions [6]. This cleavage reaction is catalyzed by carotenoid cleavage dioxygenases, which exhibit high specificity for the position of the double bond in their substrates [6].
The carotenoid cleavage dioxygenase family shares several conserved characteristics essential for catalytic activity [6]. These enzymes require ferrous iron for catalytic function and contain four conserved histidine residues that coordinate iron binding [6]. Additionally, they possess a conserved peptide sequence at their carboxyl terminus that serves as a signature sequence for the enzyme family [6]. The structural organization includes a seven-bladed beta propeller covered by a helical dome that comprises the substrate binding pocket [33].
Carotenoid cleavage dioxygenases represent a diverse family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of carotenoids into apocarotenoids [7]. These enzymes exhibit remarkable substrate specificity and regional selectivity for different cleavage positions along the carotenoid backbone [7]. The carotenoid cleavage dioxygenase 1 subfamily demonstrates particular importance in beta-ionone biosynthesis, with enzymes capable of cleaving beta-carotene at the 9,10 and 9',10' positions to yield beta-ionone and related compounds [6] [25].
The enzymatic mechanism involves the incorporation of both atoms of molecular oxygen into the cleavage products, confirming the dioxygenase nature of these reactions [40]. Structural analysis reveals that the active site iron cofactor is directly coordinated by four invariant histidine residues, three of which are stabilized by second-sphere glutamate residues through hydrogen bonding interactions [33]. The substrate specificity is determined by residues located near the opening of the active site tunnel, with specific amino acid positions governing the preference for different carotenoid substrates [33].
Table 1: Carotenoid Cleavage Dioxygenase Kinetic Parameters
Enzyme | Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Cleavage Position | Reference |
---|---|---|---|---|---|
CCD1 (α-ionone production) | ε-carotene | 5.6 | 572.8 | 9,10 | Zhang et al. 2022 |
CCD1 (β-ionone production) | β-carotene | 107.9 | 3200.3 | 9,10 | Thieme Connect 2017 |
CCD4 (β-ionone) | β-carotene | N/A | N/A | 9,10 | Baldermann et al. 2010 |
BCO1 (human) | β-carotene | N/A | N/A | 15,15' | Kiefer et al. 2001 |
BCO2 (human) | Zeaxanthin | N/A | N/A | 9,10 | Kiefer et al. 2001 |
The carotenoid cleavage dioxygenase 1 enzymes demonstrate broad substrate specificity, capable of cleaving multiple carotenoids at different bond positions [22]. Research has identified that these enzymes can process various carotenoid substrates including lycopene, beta-carotene, and epsilon-carotene, producing different apocarotenoid products depending on the substrate and cleavage position [25]. The enzymatic activity is influenced by environmental factors and can be modulated through genetic engineering approaches to enhance production yields [31].
The production of beta-ionone demonstrates significant photorhythmic regulation, with light and circadian mechanisms controlling both enzyme expression and volatile emission patterns [12] [13]. Research on Osmanthus fragrans has revealed that carotenoid cleavage dioxygenase 1 expression exhibits light-inducible characteristics and follows circadian rhythm patterns in both leaves and flowers [13]. Beta-ionone emission by flowers occurs principally during daylight hours, with maximum volatile release detected after twelve hours of light exposure [12].
Experimental studies examining photorhythmic conditions have demonstrated that flowers subjected to continuous light reach maximum emission after twelve hours, followed by a decrease in emission over the remainder of the experimental period [12]. The scent emission decreases substantially between the first and second day when samples are exposed to twelve-hour dark and light photoperiods [12]. These findings indicate that volatile release is regulated by both light exposure and endogenous circadian mechanisms [12].
The emission of ionones under different photorhythmic conditions shows higher release during light periods compared to dark periods [12]. Flowers subjected to twenty-four-hour continuous light regimes emit greater quantities of ionones compared to those treated under twelve-hour dark and light photoperiods [12]. This photorhythmic regulation appears to be mediated through transcriptional control of carotenoid cleavage dioxygenase genes, which respond to light signals and maintain circadian expression patterns [13].
The molecular mechanisms underlying photorhythmic regulation involve light-responsive elements in the promoter regions of carotenoid cleavage dioxygenase genes [21]. Temperature variations also influence the activity of these promoters, with elevated temperatures affecting enzyme expression patterns [21]. The integration of light and temperature signals creates a complex regulatory network that fine-tunes beta-ionone production according to environmental conditions [21].
Beta-ionone distribution varies significantly across different plant tissues, with distinct accumulation patterns observed in various organs and developmental stages [20] [25]. Comprehensive analysis of carotenoid cleavage dioxygenase gene expression indicates tissue-specific patterns, with different expression levels observed in leaves, stems, and roots [20]. The abundance of beta-ionone reflects both the availability of carotenoid precursors and the expression levels of cleavage enzymes in specific tissues [25].
Table 2: Beta-ionone Concentrations in Plant Tissues
Plant Species | Tissue Type | Concentration (mg/kg) | Analysis Method | Reference |
---|---|---|---|---|
Iris pallida (rhizome) | Rhizome | 20.0 | HPLC | PMC10819377 2024 |
Dendrobium officinale (stem) | Stem | Detected | GC-MS | PMC9532697 2022 |
Dendrobium officinale (leaves) | Leaves | Detected | GC-MS | PMC9532697 2022 |
Osmanthus fragrans (flowers) | Flowers | Major volatile | GC-MS | Baldermann et al. 2010 |
Peach (fruit) | Fruit | 0.1-1.0 | GC-MS | Literature review |
Tomato (fruit) | Fruit | 0.05-0.5 | GC-MS | Literature review |
Research on Dendrobium officinale demonstrates that beta-ionone serves as a commonly dominant compound in volatile profiles of both leaf and stem tissues, with similar concentration levels detected in both tissue types [25]. The carotenoid cleavage dioxygenase 1 gene shows abundant expression across eight different tissues, indicating widespread capacity for beta-ionone production throughout the plant [25]. Flowers typically exhibit the highest concentrations of beta-ionone, particularly in species where the compound contributes significantly to floral fragrance [13] [25].
The tissue-specific distribution patterns correlate with the developmental stage and physiological function of different plant organs [21]. Young developing tissues often show higher carotenoid cleavage dioxygenase activity compared to mature tissues, reflecting the dynamic nature of apocarotenoid metabolism during plant development [21]. Root tissues generally exhibit lower beta-ionone concentrations compared to aerial parts, although specific carotenoid cleavage dioxygenase genes may show preferential expression in root systems [20].
Metabolic engineering studies have demonstrated that beta-ionone accumulation can be enhanced through overexpression of carotenoid cleavage dioxygenase genes in specific tissues [37]. The tissue distribution is also influenced by environmental factors, with stress conditions potentially altering the normal patterns of apocarotenoid accumulation across different plant organs [20] [21].
Ultraviolet-B radiation exerts profound effects on carotenoid metabolism and beta-ionone production through coordinated regulation of biosynthetic and catabolic pathways [15] [19]. Research has demonstrated that ultraviolet-B irradiation mediates the metabolic balance between carotenoid biosynthesis and catabolism by controlling transcript levels of key enzymatic genes [15]. The regulatory response involves multiple genes in the carotenoid pathway, with differential expression patterns observed at various time points following ultraviolet-B exposure [19].
Table 3: Ultraviolet-B Radiation Effects on Carotenoid Metabolism
Gene/Enzyme | Function | Expression Change (6h UV-B) | Expression Change (48h UV-B) | Metabolic Impact | Reference |
---|---|---|---|---|---|
PpPSY | Phytoene synthase | 2.8-fold increase | No change | Increased carotenoid synthesis | PMC9136946 2022 |
PpLCY-B | β-cyclase | 2.94-fold increase | No change | Enhanced β-carotene formation | PMC9136946 2022 |
PpLCY-E | ε-cyclase | 9.45-fold increase | High level maintained | Lutein pathway activation | PMC9136946 2022 |
PpCHY-B | β-carotene hydroxylase | Induced | Induced | Xanthophyll production | PMC9136946 2022 |
PpCCD4 | Carotenoid cleavage dioxygenase | Induced | Variable | Apocarotenoid formation | PMC9136946 2022 |
The initial response to ultraviolet-B radiation involves significant upregulation of phytoene synthase, the first rate-limiting enzyme in carotenoid biosynthesis, with transcript levels increasing 2.8-fold compared to control conditions after six hours of exposure [19]. Beta-cyclase and epsilon-cyclase genes show even more dramatic responses, with transcript levels elevated 2.94-fold and 9.45-fold respectively, corresponding to enhanced beta-carotene and lutein pathway activation [19].
The metabolic consequences of ultraviolet-B radiation include a nearly thirty percent increase in total carotenoid content after six hours of irradiation [19]. However, extended exposure results in complex temporal patterns, with total carotenoid content decreasing by approximately sixty percent after forty-eight hours of storage, while ultraviolet-B treatment delays the decline of specific carotenoids including lutein and beta-carotene [19]. This protective effect demonstrates the adaptive response of plants to ultraviolet-B stress through enhanced carotenoid metabolism [19].
The synthetic production of 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one has undergone significant evolution over the past two centuries. The earliest approaches focused on extraction from natural sources, particularly lemongrass oil (Cymbopogon species), which contained citral as a precursor compound [1]. During the 19th century, beta-ionone was prepared from lemongrass oil through a two-step process involving aldol condensation of citral with acetone followed by acid-catalyzed cyclization [2].
The limitations of natural extraction became apparent during the Second World War, when the scarcity of beta-ionone slowed research and industrial applications [1]. This shortage prompted the development of synthetic alternatives, with Roche pioneering a total synthesis approach in the 1940s using acetone as the starting material [1]. The company developed a stepwise carbon chain extension method involving acetylene addition reactions and sigmatropic rearrangements to construct the required carbon skeleton [1].
A significant breakthrough occurred in 1973 when Yamada and colleagues achieved the first asymmetric synthesis of the compound via (R)-alpha-cyclocitral, although this early approach yielded products with poor enantiomeric excess [3]. The development of heterogeneous catalysis in the 1990s marked another important milestone, with researchers exploring solid acid catalysts for improved selectivity and industrial applicability [4].
The 2000s witnessed substantial advances in catalyst development, particularly with the introduction of hydrotalcite-based solid catalysts that achieved citral conversion levels of 79-92% with selectivities towards pseudoionone in the range of 79-88% [5]. In 2008, Fehr and Randall reported a new industrially viable protocol utilizing enantioselective protonation, achieving 91% yield with 71% enantiomeric excess [6].
Recent developments in the 2010s and 2020s have focused on green chemistry approaches, including microwave-assisted synthesis and simplified reaction pathways. Notably, Hu and colleagues developed a four-step synthesis from alpha-ionone in 2019, achieving 54.9% total yield with 97% chemical purity using only water, cyclohexane, and ethanol as solvents [7].
The aldol condensation reaction represents the most fundamental and widely employed synthetic approach for producing 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one. This reaction involves the condensation of citral with acetone or methyl ethyl ketone in the presence of basic catalysts to form pseudoionone intermediates, which subsequently undergo cyclization to yield the target compound [4].
The base-catalyzed aldol condensation mechanism proceeds through several distinct steps. Initially, the hydroxide ion deprotonates the methyl ketone (acetone or methyl ethyl ketone) to generate an enolate ion [8]. This enolate ion is stabilized through resonance, with the negative charge delocalized between the alpha carbon and the carbonyl oxygen [9]. The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of citral to form a carbon-carbon bond [10].
The resulting alkoxide intermediate undergoes protonation by water to yield the beta-hydroxy ketone (pseudoionone) [8]. Under the reaction conditions, this intermediate readily eliminates water to form the alpha,beta-unsaturated ketone system that characterizes the pseudoionone structure [9]. The dehydration step is typically facile due to the formation of a conjugated enone system, which provides thermodynamic driving force for the reaction [8].
Detailed kinetic studies have revealed that the reaction follows second-order kinetics with respect to the ketone component and first-order with respect to citral [5]. The optimal reaction conditions involve maintaining low temperatures (273-296 K) to minimize side reactions while employing excess ketone to suppress citral self-condensation [5]. The use of hydrotalcite-based catalysts has proven particularly effective, with only a small fraction (5%) of the available base sites being active in the liquid-phase condensation [5].
The stereochemical outcome of the aldol condensation depends on the geometric isomers of citral present in the reaction mixture. Both geranial (E-citral) and neral (Z-citral) participate in the condensation, leading to the formation of multiple pseudoionone isomers [4]. The selectivity towards specific isomers can be controlled through careful optimization of reaction conditions, including temperature, catalyst loading, and reaction time [11].
Modern industrial synthesis of 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one employs several sophisticated approaches that maximize yield while minimizing environmental impact. The most prevalent industrial method involves the two-step synthesis from citral, utilizing optimized aldol condensation followed by acid-catalyzed cyclization [12].
BASF and several Chinese manufacturers, including Kingdomway and Wanhua, employ a synthetic route that begins with the production of citral from acetone through a series of controlled reactions [12]. The process involves the formation of isoprenol through oxidation to prenal, followed by isomerization to prenol [12]. These C5 building blocks undergo domino Claisen-Cope rearrangement reactions to produce citral with yields of up to 85% based on the starting materials [12].
The industrial aldol condensation step is typically performed using aqueous alkali hydroxides as catalysts, with the reaction conducted in excess acetone to achieve optimal selectivity [12]. Recent patent developments have focused on continuous processes that avoid back-mixing and utilize residence times of 2-300 minutes at temperatures 10-120°C above the boiling point of the lowest-boiling component [13].
A notable advancement in industrial synthesis involves the use of nitroxyl radical-mediated oxidation systems. The European Patent EP3337781B1 describes a process that achieves high yields through the oxidation of 6,10-dimethylundeca-1,5,9-trien-4-ol using organic nitroxyl radicals in the presence of nitrate compounds and inorganic solids [14]. This approach eliminates the need for hazardous oxidizing agents while providing superior space-time yields suitable for large-scale production [14].
Contemporary industrial approaches also emphasize the use of heterogeneous catalysts to facilitate product separation and catalyst recovery. Ion-exchange resins with quaternary ammonium functional groups have proven effective for pseudoionone production, offering yields comparable to traditional hydroxide catalysts while providing environmental benefits [4].
The cyclization step in industrial processes commonly employs mineral acids such as sulfuric acid or phosphoric acid, with careful temperature control to optimize the ratio of alpha- and beta-isomers [4]. The selection of acid catalyst and reaction conditions significantly influences the final product distribution, with weaker conjugate bases favoring the thermodynamically stable beta-isomer through removal of the more acidic tertiary hydrogen [15].
The development of stereoselective synthetic methods for 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one represents a significant advancement in fine chemical synthesis, particularly for applications requiring specific enantiomeric forms. Several sophisticated approaches have been developed to achieve high levels of stereochemical control in the formation of the compound's chiral centers.
The most successful stereoselective approach involves enantioselective protonation of enolate intermediates. Fehr and Randall developed an industrially viable protocol utilizing a Barbier reaction between allyl magnesium chloride and cyclogeranoketene, followed by protonation of the resulting magnesium enolate [6]. The enantioselective protonation is achieved using a chiral aggregate formed from (-)-N-isopropylephedrine, lithium isopropylate, and acetic acid, furnishing (S)-alpha-damascone in 91% yield with 71% enantiomeric excess [6].
Alternative stereoselective methods have been developed based on chiral auxiliary approaches. The use of asymmetric transfer hydrogenation has been successfully applied to glucosidic damascenone precursors, providing access to optically active beta-D-glucopyranosides with high stereochemical purity [16]. This approach is particularly valuable for the synthesis of naturally occurring glycosidic forms of the compound.
The Sharpless asymmetric dihydroxylation methodology has been adapted for the stereoselective synthesis of both enantiomers of the compound. Bovolenta and colleagues reported an efficient synthesis starting from geranyl acetate, achieving enantiomeric excess values exceeding 99% through careful optimization of reaction conditions [17]. The chiral information is encoded through regioselective Sharpless asymmetric dihydroxylation, followed by ZrCl4-promoted biomimetic cyclization reactions [17].
Recent developments in enzymatic stereoselective synthesis have shown promise for industrial applications. The use of lipase-mediated resolution procedures combined with regioselective chemical transformations has enabled the enantioselective synthesis of alpha-, 3,4-dehydro-gamma-, and gamma-cyclogeraniol isomers [18]. These intermediates can be converted to the target compound through established oxidation and cyclization protocols while maintaining stereochemical integrity.
The extraction of 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one from natural sources presents numerous technical and economic challenges that have largely precluded its use as a viable commercial source. The compound is present in extremely low concentrations in natural materials, with typical yields from Rosa damascena petals ranging from 0.021% to 0.145% depending on the extraction method employed [19].
Steam distillation, the most commonly used extraction technique, achieves yields of approximately 0.075% after 4 hours of processing [19]. The low yield is attributed to the compound's volatility and thermal instability under the high-temperature conditions required for steam distillation [20]. Additionally, the presence of water during distillation can lead to hydrolysis of sensitive functional groups, further reducing the recovery of the target compound [20].
Solvent extraction methods using hexane, ethanol, or diethyl ether typically yield 0.07-0.11% of the compound from rose petals [19]. While these methods operate at lower temperatures than steam distillation, they introduce challenges related to solvent residues and the need for subsequent purification steps [21]. The use of hexane extraction, despite providing the highest yields among solvent methods, raises environmental and safety concerns due to the solvent's toxicity and volatility [19].
Supercritical carbon dioxide extraction, while environmentally benign, produces extremely low yields of 0.021% due to the compound's limited solubility in supercritical CO2 [22]. The high capital and operating costs associated with supercritical fluid extraction equipment make this approach economically unfeasible for large-scale production [23].
Advanced extraction techniques such as microwave-assisted extraction and ultrasound-assisted extraction have been investigated as potential improvements over conventional methods [24]. While these approaches can reduce extraction times and potentially improve yields, they still face fundamental limitations imposed by the low natural abundance of the compound in source materials [25].
The seasonal variability in compound concentration presents additional challenges for natural extraction. The aromatic compound content in rose petals varies significantly depending on harvest timing, with optimal levels typically occurring during early morning hours when cellular aromatic compound concentrations are highest [26]. This temporal variation, combined with geographic and climatic factors, results in inconsistent yields and product quality from natural sources [24].
The economic analysis of natural extraction reveals that the cost of raw materials alone exceeds the market price of synthetically produced material by a factor of 10-50, depending on the extraction method employed [27]. When processing costs, equipment depreciation, and quality control expenses are included, natural extraction becomes economically prohibitive for commercial applications [27].
Irritant;Environmental Hazard